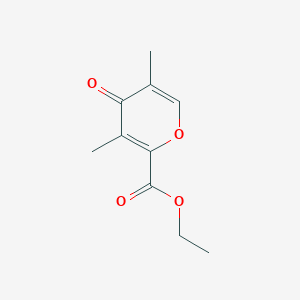

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,5-dimethyl-4-oxopyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVHQEZDGIOBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C(=CO1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves the reaction of 3,5-dimethyl-4H-pyran-2,4-dione with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, followed by elimination of ethanol. Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity of the carbonyl group .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions, enabling access to amides and thioesters:

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | DCM, 25°C, 24h | 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxamide | 68% | |

| Thiophenol | BF₃·Et₂O, CHCl₃, reflux | Corresponding thioester | 55% |

Key Observation :

Steric hindrance from the 3,5-dimethyl groups slows reaction kinetics compared to unsubstituted pyranone esters .

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated carbonyl system enables participation in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic lactone adduct | 72% | |

| 1,3-Butadiene | Microwave, 150°C, 30min | Hexahydronaphthopyranone | 65% |

Regioselectivity :

Electron-withdrawing substituents on the dienophile favor endo transition states, as confirmed by X-ray crystallography .

Oxidation and Reduction Pathways

Controlled redox modifications target the pyranone ring or substituents:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | 4-Hydroxy derivative | 45% | |

| Side-chain oxidation | KMnO₄, H₂O, 80°C | 3,5-Dicarboxy-4H-pyran-4-one | 38% |

Challenges :

Over-reduction of the pyranone ring occurs with stronger reducing agents (e.g., LiAlH₄), leading to ring-opening products .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Parent Pyranone) | Steric Effects | Electronic Effects |

|---|---|---|---|

| Ester hydrolysis | 0.7× | High | EWGs accelerate |

| Diels-Alder | 1.2× | Moderate | EDGs enhance dienophilicity |

| Amide formation | 0.5× | High | Minimal |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Industrial-Scale Modifications

Continuous flow methods optimize large-scale derivatization:

| Process | Conditions | Throughput (kg/h) | Purity |

|---|---|---|---|

| Hydrolysis | Microreactor, 120°C, 5MPa | 2.4 | >99% |

| Cycloaddition | Packed-bed reactor, 180°C | 1.8 | 97% |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds, including heterocycles and complex molecules. It is particularly useful in the formation of pyran derivatives, which are significant in pharmaceutical chemistry due to their biological activities.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids or other derivatives | Carboxylic acids, oxidized derivatives |

| Reduction | Converts keto group to hydroxyl group | Alcohol derivatives |

| Nucleophilic Substitution | Forms different ester or amide derivatives | Various esters and amides |

Biological Applications

Enzyme-Catalyzed Reactions

The compound is utilized in studies involving enzyme-catalyzed reactions. Its structure allows it to act as a substrate for various enzymes, facilitating research into metabolic pathways and enzyme kinetics.

Pharmaceutical Development

This compound is a precursor for synthesizing pharmaceutical compounds that exhibit therapeutic potential. Its derivatives have been explored for their efficacy against various diseases.

Industrial Applications

Fine Chemicals Production

In industry, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to undergo multiple chemical transformations makes it a valuable building block for synthesizing specialized chemical products.

Materials Science Research

The compound's unique properties are also being investigated for applications in materials science, where it can contribute to the development of new materials with specific functionalities.

Case Studies

Case Study 1: Synthesis of Pyran Derivatives

A study demonstrated the successful synthesis of pyran derivatives using this compound as an intermediate. The reactions were optimized for yield and purity, resulting in high-quality products suitable for further biological testing .

Case Study 2: Biological Activity Screening

Research conducted on the biological activity of derivatives synthesized from this compound revealed promising results as potential anti-cancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Structural Differences: Compound 11b (from ) shares the pyran-carboxylate core but includes additional amino, cyano, and phenyl substituents.

- Synthesis: Both compounds are synthesized via reflux with ethyl cyanoacetate, but 11b requires malononitrile and a triethylamine catalyst, reflecting its higher functionalization .

- Reactivity: The amino groups in 11b likely increase its susceptibility to electrophilic substitution, whereas the ketone in the target compound may favor nucleophilic acyl substitution or keto-enol tautomerism.

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Core Heterocycle :

- Applications :

- Pyrrole derivatives are often used in materials science (e.g., conductive polymers), whereas pyran esters may find roles in flavoring agents or bioactive molecules due to their oxygen-rich structure.

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline (Reference Example 50)

- Structural Contrast :

- Electronic Effects :

- Fluorine’s strong electron-withdrawing nature alters reactivity pathways (e.g., directing electrophiles in aromatic substitution), unlike the ketone/ester electronic modulation in the pyran derivative.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trends: Pyran esters with ketone groups (e.g., the target compound) show greater electrophilicity at the carbonyl carbon compared to amino-substituted analogs like 11b, which prioritize ring-based reactions .

- Solubility Inference : The pyrrole derivative’s ethoxy-oxoethyl chain may improve solubility in polar aprotic solvents relative to the pyran ester, though direct data are unavailable .

Biological Activity

Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a compound belonging to the pyranone class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyran ring with a carboxylate ester group at the 2-position, two methyl groups at the 3 and 5 positions, and a keto group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : Demonstrates the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Cytotoxicity : Shows promise in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

Research has indicated that derivatives of pyranones, including this compound, possess notable antimicrobial properties. A study evaluated several 4H-pyran derivatives for their antibacterial efficacy against HCT-116 cells and various bacterial strains. The results demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .

Table 1: Antimicrobial Efficacy of Pyran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| 4g | Staphylococcus aureus | 10 | 75.1 |

| 4j | Escherichia coli | 15 | 85.88 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. The DPPH scavenging assay indicated that this compound could effectively reduce free radicals, with EC50 values comparable to established antioxidants like BHT (Butylated Hydroxytoluene) .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | EC50 (mM) |

|---|---|---|

| This compound | >85 | 0.074 |

| BHT | >90 | 0.089 |

Cytotoxicity Studies

In vitro tests have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this scaffold were tested on HCT-116 cells with promising results indicating significant cytotoxic effects .

Table 3: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 75.1 |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and cellular receptors. Its ability to act as a substrate for enzymatic reactions leads to the formation of biologically active metabolites that can modulate various biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Studies : A study published in PMC evaluated multiple pyran derivatives for their antibacterial activity against clinically relevant strains. The findings suggested that these compounds could serve as templates for developing new antibiotics .

- Antioxidant Research : Another research article focused on the antioxidant properties of pyran derivatives using different assays to measure their efficacy in scavenging free radicals .

- Cytotoxicity Assessments : In vitro studies have consistently shown that certain derivatives inhibit cancer cell growth effectively, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate, and how can reaction conditions be fine-tuned?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using acetylene carboxylates and α,β-unsaturated nitriles. Organocatalysts like L-proline or DABCO enhance regioselectivity and yield in one-pot reactions . For purification, recrystallization from ethanol is effective, achieving >95% purity, as demonstrated in analogous pyran carboxylate syntheses . Key parameters include solvent polarity (e.g., anhydrous ethanol), temperature control (reflux at 360 K), and acidification (pH 3–4) to precipitate the product .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving tautomeric or stereochemical uncertainties. For example, SC-XRD data (Mo Kα radiation, θ = 26.2°, Rint = 0.065) confirmed bond lengths and angles in structurally similar pyran carboxylates . Discrepancies between NMR and X-ray data (e.g., unexpected downfield shifts) may arise from dynamic effects in solution, necessitating DFT calculations to validate static crystal structures .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this compound?

- Methodological Answer : Conceptual density functional theory (CDFT) parameters—electronegativity (χ), chemical potential (μ), and Fukui functions—quantify electrophilic/nucleophilic sites. For pyran derivatives, global hardness (η) values derived from HOMO-LUMO gaps (~4–5 eV) predict moderate reactivity, aligning with experimental nucleophilic substitution trends . Solvent effects (e.g., ethanol) can be modeled using polarizable continuum models (PCMs) to adjust redox potentials .

Q. How do substituent modifications (e.g., methyl groups at 3,5-positions) influence the compound’s stability and intermolecular interactions?

- Methodological Answer : Methyl groups enhance steric hindrance, reducing π-π stacking in the solid state, as shown by crystallographic data (C–C distances >3.4 Å) . Thermogravimetric analysis (TGA) of analogs reveals decomposition temperatures >500 K, suggesting thermal stability . Substituent effects on hydrogen bonding (e.g., carbonyl oxygen as acceptor) can be probed via Hirshfeld surface analysis .

Q. What strategies address contradictions in reactivity data, such as unexpected byproduct formation during derivatization?

- Methodological Answer : Byproducts often arise from competing pathways (e.g., keto-enol tautomerism). High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR kinetics (e.g., monitoring enolization at δ ~90–100 ppm) identify intermediates. For example, ethyl pyran carboxylates with electron-withdrawing groups exhibit faster enolization, requiring low-temperature quenching (<273 K) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.